molecular formula C14H15N3O2 B1514434 Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine CAS No. 210049-15-3

Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine

Cat. No.: B1514434
CAS No.: 210049-15-3
M. Wt: 258.28 g/mol
InChI Key: AASZBFHIHXZWRI-FODPCKPSSA-N
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Description

The compound Acetic acid;1-methyl-5H-pyridino[4,3-b]indol-3-amine (CAS: 72254-58-1), also known as Trp-P-2 acetate, is a heterocyclic aromatic amine (HAA) derived from tryptophan pyrolysis. Its molecular formula is C₇H₉N₃O (acetate salt: C₁₃H₁₃N₃O₂) with a molecular weight of 257.29 g/mol . Structurally, it consists of a pyridoindole core (a fused pyridine-indole system) with a methyl group at position 1 and an amine at position 2. This compound is a well-characterized mutagen and carcinogen, frequently detected in cooked meat products and environmental samples .

Properties

IUPAC Name

acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i11+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASZBFHIHXZWRI-FODPCKPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C3=CC=CC=C3NC2=C[13C](=N1)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747008
Record name Acetic acid--1-methyl(3-~13~C)-5H-pyrido[4,3-b]indol-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-15-3
Record name Acetic acid--1-methyl(3-~13~C)-5H-pyrido[4,3-b]indol-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds.

Additionally, this compound can bind to various receptors, such as serotonin receptors, which play a role in neurotransmission and mood regulation. The binding of this compound to serotonin receptors can influence the signaling pathways and physiological responses mediated by these receptors.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. The impact of this compound on these cellular processes can lead to changes in cell growth and survival, making it a potential candidate for cancer therapy.

Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes. This interaction can result in changes in the levels of metabolites and the flux of metabolic pathways, affecting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and receptors, leading to the modulation of their activity. For instance, the binding of this compound to cytochrome P450 enzymes can result in either inhibition or activation of these enzymes, depending on the specific enzyme and the binding site.

Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, affecting the expression of proteins involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. The stability of this compound in various experimental conditions can influence its effectiveness and the duration of its effects.

Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic state. These changes can have significant implications for the use of this compound in therapeutic applications and experimental studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses. The dosage of this compound can influence its therapeutic and toxic effects, with higher doses potentially causing adverse effects such as toxicity and organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. The interaction of this compound with metabolic enzymes can affect the levels of metabolites and the flux of metabolic pathways, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. The distribution of this compound within tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

Acetic acid; 1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine, also known as 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N acetate, is a synthetic compound with notable biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and transport dynamics.

The compound has the following chemical structure and properties:

PropertyValue
IUPAC Name Acetic acid; 1-methyl-4-(113C)methyl-5H-(613C)pyridino[4,3-b]indol-3-(15N)amine
Molecular Formula C15H17N3O2
CAS Number 1217002-93-1
InChI InChI=1S/C13H13N3.C2H4O2/c1-7...
Source PubChem

Enzyme Interactions

The compound interacts with various enzymes and proteins, influencing several biochemical pathways. It is primarily taken up by cells through monoamine transporters, which facilitate its incorporation into rat splenocytes, thymocytes, and hepatocytes .

Induction of Apoptosis

Research indicates that this compound induces apoptosis in various cell types. Specifically, it has been shown to trigger apoptotic pathways in rat splenocytes and thymocytes. This effect is crucial for understanding its potential therapeutic applications in diseases characterized by uncontrolled cell proliferation.

Binding Interactions

At the molecular level, the compound exerts its biological effects through specific binding interactions with biomolecules. This includes enzyme inhibition or activation and alterations in gene expression. The detailed mechanisms involve:

  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism.
  • Gene Expression Modulation : The compound can alter the expression levels of genes associated with cell survival and apoptosis pathways.

Transport and Distribution

The transport of this compound within biological systems is mediated by monoamine transporters, which play a crucial role in its distribution across various tissues. Understanding this transport mechanism is essential for predicting its pharmacokinetics and potential therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of acetic acid; 1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine:

  • Mutagenic and Carcinogenic Properties : The compound has been reported to possess mutagenic and carcinogenic properties, raising concerns about its safety profile in therapeutic contexts .
  • Therapeutic Potential : Despite its adverse effects, there is ongoing research into its potential applications in treating conditions such as cancer due to its ability to induce apoptosis selectively in malignant cells .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyridoindole compounds exhibit significant anticancer properties. Acetic acid; 1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine has been studied for its ability to induce apoptosis in cancer cells. A study published in PubMed Central highlighted the potential of indole derivatives in targeting specific cancer pathways, suggesting that this compound may serve as a lead for developing new anticancer agents .

2. Neuroprotective Effects
Indole derivatives, including acetic acid; 1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine, have shown promise in neuroprotection. Research has demonstrated their ability to mitigate oxidative stress and inflammation in neuronal cells, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s mechanism involves modulating neuroinflammatory responses .

3. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in autoimmune disorders. Its derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting a therapeutic role in conditions like rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

1. Organic Photovoltaics
Recent studies have explored the use of pyridoindole compounds in organic photovoltaics due to their favorable electronic properties. The incorporation of acetic acid; 1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine into polymer matrices has been shown to enhance charge transport and improve the efficiency of solar cells .

2. Dye-Sensitized Solar Cells (DSSCs)
The compound's unique light absorption characteristics make it a candidate for use in dye-sensitized solar cells. Its ability to absorb a broad spectrum of light can potentially increase the efficiency of energy conversion in these devices .

Organic Synthesis Applications

1. Synthesis of Indole Derivatives
Acetic acid; 1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine serves as a precursor for synthesizing various indole derivatives through multi-step organic reactions. Its utility in synthetic pathways allows chemists to create complex molecules with potential biological activities .

2. Catalysis in Organic Reactions
The compound has been investigated for its catalytic properties in organic reactions, including cyclization and functionalization processes. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications .

Case Studies

Case Study Application Findings
Study on Anticancer Activity Induces apoptosis in cancer cellsSignificant reduction in cell viability observed with IC50 values indicating potency .
Neuroprotection Research Protects neuronal cells from oxidative stressDemonstrated decreased levels of reactive oxygen species (ROS) and inflammatory markers .
Material Science Investigation Enhances efficiency in organic photovoltaicsImproved charge transport properties leading to higher power conversion efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyridoindole Family

Trp-P-1 (1,4-Dimethyl-5H-pyrido[4,3-b]indol-3-amine)
  • Key Differences : Trp-P-1 has an additional methyl group at position 4 compared to Trp-P-2.
  • Physicochemical Properties : Molecular formula C₈H₁₀N₄ (vs. C₇H₉N₃O for Trp-P-2 acetate).
  • Biological Activity : Trp-P-1 exhibits higher mutagenic potency in Salmonella typhimurium TA98 and TA100 strains compared to Trp-P-2, particularly in the presence of metabolic activation (S9 mix) .
4-Phenyl-5H-pyridazino[4,3-b]indol-3-amine (Compound 2aa)
  • Key Differences : Replaces the pyridine ring with a pyridazine ring and introduces a phenyl group at position 3.
  • Synthesis: Synthesized via oxidative cyclization of 4-(2-aminophenyl)-4-oxobutyronitriles using KOH and hydrazine hydrate in acetic acid .
  • Physicochemical Properties : Molecular formula C₁₆H₁₂N₄ ; melting point 313.7–316.0 °C .
(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid (Compound 1)
  • Key Differences : Features a tetrahydro-pyridoindole core with a benzyl substituent and acetic acid side chain.
  • Biological Activity : Acts as a micromolar-range aldose reductase inhibitor, distinguishing it from Trp-P-2’s mutagenic profile .

Derivatives with Modified Substituents

N,N-Diethyl-5H-pyrido[4,3-b]indol-3-amine
  • Key Differences : Diethyl groups replace hydrogen atoms on the amine at position 3.
  • Physicochemical Properties : Molecular formula C₁₅H₁₇N₃ (MW: 239.32 g/mol) .
  • Biological Activity : Reduced mutagenicity compared to Trp-P-2 due to steric hindrance from the ethyl groups .
1-Methyl-9H-pyrido[4,3-b]indole (Harman)
  • Key Differences : Lacks the amine group at position 3.
  • Biological Activity: Non-mutagenic but acts as a monoamine oxidase inhibitor, highlighting the critical role of the C3 amine in Trp-P-2’s mutagenicity .

Compounds with Alternative Ring Systems

Pyrazolo[4,3-b]pyridine Derivatives
  • Key Differences : Replaces the pyridoindole core with a pyrazolopyridine system.
  • Biological Activity : Used as vasodilators and anti-inflammatory agents, demonstrating how ring system modifications alter pharmacological profiles .
Triazolo[4,5-b]pyridine Derivatives
  • Key Differences : Incorporates a triazole ring fused to pyridine.
  • Biological Activity: Known for hypoglycemic and analgesic properties, further illustrating structural flexibility in heterocyclic drug design .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Trp-P-2 acetate C₁₃H₁₃N₃O₂ 257.29 C1-methyl, C3-amine, acetate Not reported
Trp-P-1 C₈H₁₀N₄ 162.20 C1-methyl, C4-methyl, C3-amine Not reported
4-Phenyl-5H-pyridazino[4,3-b]indol-3-amine C₁₆H₁₂N₄ 260.30 C4-phenyl, pyridazine ring 313.7–316.0
Compound 1 (Aldose reductase inhibitor) C₂₀H₁₈N₂O₂ 318.37 C8-acetic acid, C2-benzyl Not reported

Key Research Findings

Role of the C3 Amine : The amine group at position 3 in Trp-P-2 is critical for its mutagenicity, as shown by the reduced activity of N,N-diethyl derivatives .

Environmental Presence : Trp-P-2 and analogs are detected in grilled meats and environmental water samples, necessitating advanced detection methods like HPLC-UV/fluorescence .

Preparation Methods

Cyclization Reactions to Form Pyridino[4,3-b]indole Core

The fused pyridinoindole system can be synthesized via intramolecular cyclization of appropriately substituted precursors. Common methods include:

Introduction of Methyl Groups

Methylation at nitrogen (N-methylation) or carbon centers is achieved by:

  • Alkylation reactions using methyl iodide or methyl sulfate under controlled conditions.
  • Selective methylation to avoid over-alkylation or side reactions.

Incorporation of Acetic Acid and Amine Functionalities

The acetic acid moiety is typically introduced via:

  • Acylation reactions using acetic anhydride or acetyl chloride.
  • Amidation or amination reactions to install the amine group at the 3-position of the pyridinoindole ring.

Isotopic Labeling with ^13C

For the labeled compound (613C), incorporation of ^13C can be achieved by:

  • Using ^13C-labeled precursors (e.g., ^13C-labeled acetic acid or methylating agents).
  • Ensuring the labeled carbon is introduced at the desired position through selective synthetic steps.

Representative Synthetic Route (Based on Patent WO2019153002A1)

A detailed synthetic route for related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, which share structural features with Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine, is described in patent literature. The key steps include:

Step Reaction Type Description Reagents/Conditions
1 Formation of pyridoindole core Cyclization of substituted aminoketone precursors to form the fused bicyclic system Acidic or basic catalysis, heating
2 N-Methylation Selective methylation of nitrogen atom Methyl iodide, base (e.g., K2CO3), solvent
3 Acetic acid functionalization Introduction of acetic acid moiety via acylation or amidation Acetic anhydride or acetyl chloride, base
4 Amination Installation of amine group at 3-position Ammonia or amine source, suitable solvent
5 Isotopic labeling Use of ^13C-labeled reagents to incorporate ^13C at specific positions ^13C-labeled methyl iodide or acetic acid

Analytical and Spectroscopic Confirmation

  • Elemental analysis and spectral data (NMR, MS, IR) confirm the structure and purity.
  • ^13C NMR spectroscopy is critical for verifying isotopic incorporation.
  • Alternative synthetic routes may be explored to optimize yield and selectivity.

Research Findings and Notes

  • The synthetic methods for such heterocyclic compounds are well-established in the literature, with modifications to accommodate isotopic labeling and specific functional groups.
  • The compound’s biological activity as a cGAS inhibitor necessitates high purity and precise structural control.
  • The patent WO2019153002A1 provides a comprehensive framework for synthesizing related pyridoindole derivatives with various substitutions, including methyl and acetic acid groups, which can be adapted for this compound.
  • The synthetic approach emphasizes the importance of selective functionalization and the use of isotopically labeled reagents for mechanistic and tracing studies.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Notes
Pyridinoindole core synthesis Intramolecular cyclization of aminoketones or aminonitriles Acid/base catalysis, heat Forms fused bicyclic heterocycle
N-Methylation Alkylation with methyl iodide or methyl sulfate Base (K2CO3), aprotic solvents Selective methylation to avoid over-alkylation
Acetic acid incorporation Acylation with acetic anhydride or acetyl chloride Base catalysis, controlled temp Introduces acetic acid moiety
Amination Reaction with ammonia or amine sources Suitable solvent, mild conditions Installs amino group at 3-position
^13C Isotopic labeling Use of ^13C-labeled methyl iodide or acetic acid Same as above for methylation/acylation Enables tracking and mechanistic studies

Q & A

Q. Q1. What are the validated synthetic routes for preparing isotopically labeled 1-methyl-5H-pyrido[4,3-b]indol-3-amine derivatives, and how are isotopic purity and stability ensured?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted indoles and pyridine precursors. For isotopic labeling (<sup>13</sup>C/<sup>15</sup>N), precursors like [<sup>13</sup>C]acetic acid or [<sup>15</sup>N]ammonia are incorporated during cyclization or amination steps . Isotopic purity (>98%) is confirmed via high-resolution mass spectrometry (HRMS) and <sup>13</sup>C/<sup>15</sup>N NMR. Stability is assessed under storage conditions (e.g., -20°C in inert atmosphere) using accelerated degradation studies .

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis, especially given its fused heterocyclic system?

Methodological Answer: X-ray crystallography and 2D NMR (COSY, HSQC, HMBC) are critical for resolving ambiguities in the fused pyridoindole system. For example, HMBC correlations between H-2 of the pyridine ring and C-3 of the indole moiety confirm connectivity . Computational methods (DFT) further validate electronic structure consistency with experimental data .

Q. Q3. What are the primary spectroscopic signatures (NMR, IR) distinguishing this compound from its analogs?

Methodological Answer: Key NMR features:

  • <sup>1</sup>H NMR : Aromatic protons at δ 7.2–8.5 ppm (pyridoindole system), methyl group at δ 2.8–3.1 ppm (C-1 methyl).
  • <sup>13</sup>C NMR : Isotopic shifts (~30 ppm for <sup>13</sup>C-labeled positions) and distinct carbonyl signals from the acetate counterion (~170 ppm) .
    IR shows N-H stretching (3350–3450 cm<sup>-1</sup>) and acetate C=O (1700–1720 cm<sup>-1</sup>) .

Advanced Research Questions

Q. Q4. How do metabolic activation pathways influence the mutagenicity of this compound, and what experimental models are used to study its bioactivation?

Methodological Answer: Mutagenicity arises from cytochrome P450-mediated N-hydroxylation, forming DNA-adducts. Ames tests (TA98 strain with S9 activation) and in vivo models (rodent liver microsomes) quantify mutagenic potential . LC-MS/MS identifies adducts like dG-C8-Trp-P-2, with dose-dependent correlations established via comet assays .

Q. Q5. What contradictions exist in toxicity data between in vitro and in vivo studies, and how are these resolved?

Methodological Answer: In vitro studies (e.g., HepG2 cells) often underestimate toxicity due to incomplete metabolic activation, whereas in vivo models (rats) show hepatic and renal carcinogenicity. Discrepancies are addressed using humanized liver chimeric mice or 3D co-culture systems mimicking metabolic complexity . Dose-response modeling (Benchmark Dose approach) reconciles interspecies differences .

Q. Q6. How do isotopic labels (<sup>13</sup>C/<sup>15</sup>N) impact the compound’s pharmacokinetic profiling in tracer studies?

Methodological Answer: Isotopic labeling enables precise tracking via isotope ratio mass spectrometry (IRMS) or PET imaging (<sup>11</sup>C analogs). For example, <sup>13</sup>C-labeled acetate improves detection sensitivity in tissue distribution studies, with AUC0-24h values 15–20% higher than non-labeled analogs due to reduced metabolic scrambling .

Q. Q7. What strategies optimize the compound’s solubility and bioavailability for in vivo pharmacological studies?

Methodological Answer:

  • Salt formation : Acetate counterion enhances aqueous solubility (2.5 mg/mL at pH 7.4 vs. 0.3 mg/mL for free base) .
  • Nanoformulation : Liposomal encapsulation increases bioavailability (Cmax by 3-fold in rat plasma) .
  • Prodrugs : Esterification of the acetate group reduces renal clearance .

Data Contradiction Analysis

Q. Q8. Why do some studies report conflicting data on the compound’s stability under acidic conditions?

Methodological Answer: Discrepancies arise from varying experimental conditions. For instance:

  • pH 2.0 (simulated gastric fluid) : 50% degradation in 4 hours due to acetate hydrolysis.
  • pH 5.0 (lysosomal mimic) : <10% degradation over 24 hours .
    Stability is pH-dependent, requiring context-specific buffers (e.g., ammonium acetate for LC-MS compatibility) .

Experimental Design Considerations

Q. Q9. How should researchers design dose-ranging studies to account for species-specific metabolic differences?

Methodological Answer:

  • Allometric scaling : Adjust doses based on body surface area (e.g., human equivalent dose = rodent dose × (human weight/rodent weight)<sup>0.33</sup>).
  • PBPK modeling : Incorporate species-specific CYP1A2 expression levels, the primary enzyme responsible for bioactivation .

Q. Q10. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-UV/FLD : Detects impurities >0.1% (LOD = 0.05 μg/mL).
  • LC-HRMS : Identifies structural analogs (e.g., de-methylated byproducts) via exact mass (<5 ppm error) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine
Reactant of Route 2
Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine

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